Pyridine, 3-(triethoxysilyl)-
Overview
Description
Crystal Structure Analysis
The crystal structure of pyridine has been determined to be orthorhombic with space group Pna21. The unit cell dimensions are a = 1752.4(3) pm, b = 896.9(2) pm, and c = 1135.2(2) pm at 153 K with Z = 16. A trihydrate form of pyridine also exists, which is orthorhombic with space group Pbca and unit cell dimensions a = 1244.4(3) pm, b = 1783.2(6) pm, and c = 679.1(2) pm at 223 K with Z = 8. The anhydrous structure features a noncrystallographic twofold axis arrangement in layers, and each of the four independent molecules has a molecular coordination number of 14 .
Synthesis Analysis
The synthesis of various pyridine derivatives has been explored. For instance, a series of 6-substituted-2,4-dimethyl-3-pyridinols with antioxidant properties were synthesized using a low-temperature aryl bromide-to-alcohol conversion. Novel bicyclic pyridinols were prepared through multi-step strategies involving Friedel-Crafts and Diels-Alder reactions . Additionally, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine was synthesized by condensing [3-(triethoxysilyl)propyl]amine with 2-aminopyridine, leading to the formation of cross-linked organosilicon copolymers .
Chemical Reactions Analysis
The reactivity of pyridinols towards peroxyl radicals was studied, revealing that some synthesized pyridinols are highly effective phenolic chain-breaking antioxidants. These pyridinols showed indefinite stability to air oxidation, while others decomposed upon extended exposure to the atmosphere . The organosilicon copolymer derived from 2-{[3-(Triethoxysilyl)propyl]amino}pyridine exhibited anion exchange properties with respect to chlorocomplexes of various metals .
Physical and Chemical Properties Analysis
The basicities of the synthesized pyridinols were found to approach physiological pH with increasing electron density in the ring. The stability of these compounds to air oxidation varied, with some being indefinitely stable and others decomposing upon extended exposure . The 3-(Diethylboryl)pyridine compound demonstrated stability under ambient conditions and formed a cyclic tetramer with a void via intermolecular boron-nitrogen coordination bonds .
Scientific Research Applications
Synthesis of Organosilicon Polymers
One of the notable applications of Pyridine, 3-(triethoxysilyl)- derivatives is in the synthesis of organosilicon polymers. For instance, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, synthesized through the condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine, leads to the creation of cross-linked organosilicon copolymers. These polymers exhibit anionic properties in the presence of hydrochloric acid, demonstrating affinity towards chlorocomplexes of metals like gold(III), platinum(IV), palladium(II), and rhodium(III) (Belousova et al., 2001).
Mesoporous Materials from Carbazoles
Another application involves the use of Pyridine, 3-(triethoxysilyl)- in the synthesis of mesoporous materials. A procedure leveraging bis(pyridine)iodonium tetrafluoroborate for diiodination of carbazoles, followed by rhodium-catalyzed disilylation with triethoxysilane, yields 3,6-bis(triethoxysilyl)carbazoles. These compounds serve as precursors for sol–gel polymerization, leading to the creation of mesoporous materials (Maegawa et al., 2006).
Catalysis and Organic Synthesis
In catalysis and organic synthesis, Pyridine, 3-(triethoxysilyl)- derivatives facilitate various chemical transformations. For instance, the sol–gel method has been employed to heterogenize CH3ReO3 inside porous hybrid silica matrices using 1,4-bis(triethoxysilyl)benzene and 4-((3-triethoxysilyl)propylamino)pyridine hydrochloride as co-condensation agents. These materials act as stable and recyclable catalysts for the epoxidation of olefins, showcasing the versatility of Pyridine, 3-(triethoxysilyl)- in catalytic applications (Dallmann & Buffon, 2000).
Charge Storage in Memory Devices
The compound has also found application in the electronics industry, particularly in the development of memory devices. Functional materials bridging a pyridyl ring and a triethoxysilyl group have been investigated as charge-storage interface materials in nonvolatile organic field-effect transistor (OFET) memory devices. These studies highlight the potential of Pyridine, 3-(triethoxysilyl)- derivatives in enhancing memory performance through structural modifications (Zheng et al., 2021).
Adsorbents for Wastewater Treatment
Finally, Pyridine-functionalized mesoporous silica, prepared through the condensation of tetraethoxysilane (TEOS) and N-(3-(triethoxysilyl)propyl)isonicotinamide, has been utilized as an adsorbent for removing dyestuffs from wastewater. Its large surface area and the high affinity of pyridine groups for acid dyestuffs make it an effective solution for water treatment applications (Yan et al., 2006).
Future Directions
Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
triethoxy(pyridin-3-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-8-7-9-12-10-11/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKHNYWLUTKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CN=CC=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459860 | |
Record name | Pyridine, 3-(triethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-(triethoxysilyl)- | |
CAS RN |
129663-08-7 | |
Record name | Pyridine, 3-(triethoxysilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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